molecular formula C10H10N2O2 B072894 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 1578-89-8

5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B072894
CAS RN: 1578-89-8
M. Wt: 190.2 g/mol
InChI Key: QOOURZOOVQWRCB-UHFFFAOYSA-N
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Patent
US07262201B1

Procedure details

The starting material was prepared using an analogous procedure to that described for the synthesis of 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one in Example 9. Ethyl-4-methoxybenzoylacetate (1 g, 4.5 mmol) was reacted with hydrazine hydrate (218 μl, 4.5 mmol) to give 3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (570 mg, 67%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
218 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([C:11]2[CH2:15][C:14](=[O:16])[NH:13][N:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C(OC(=O)CC(=O)C1C=CC(OC)=CC=1)C.O.NN>>[CH3:10][O:9][C:8]1[CH:3]=[CH:4][C:5]([C:11]2[CH2:15][C:14](=[O:16])[NH:13][N:12]=2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1=NNC(C1)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(CC(C1=CC=C(C=C1)OC)=O)=O
Name
Quantity
218 μL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material was prepared

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NNC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.